molecular formula C7H15N3OS B14545714 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione CAS No. 61781-27-9

1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B14545714
CAS No.: 61781-27-9
M. Wt: 189.28 g/mol
InChI Key: ZOGVXKFAIUPYTO-UHFFFAOYSA-N
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Description

1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a carbonyl compound, the reaction can proceed through intermediate steps involving condensation and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the thione group may produce a thiol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione include other heterocyclic compounds with amino and hydroxyl groups, such as:

  • 1-Amino-4-hydroxy-2-methylpyrimidine
  • 1-Amino-6-hydroxy-2-thioxo-4,4-dimethylpyrimidine

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

61781-27-9

Molecular Formula

C7H15N3OS

Molecular Weight

189.28 g/mol

IUPAC Name

1-amino-6-hydroxy-4,4,6-trimethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C7H15N3OS/c1-6(2)4-7(3,11)10(8)5(12)9-6/h11H,4,8H2,1-3H3,(H,9,12)

InChI Key

ZOGVXKFAIUPYTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C(=S)N1)N)(C)O)C

Origin of Product

United States

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